molecular formula C14H18ClNO4S B3421878 rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate CAS No. 2307772-89-8

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B3421878
CAS No.: 2307772-89-8
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-OLZOCXBDSA-N
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Description

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.

Preparation Methods

The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or modify protein function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate can be compared with similar compounds such as:

Properties

CAS No.

2307772-89-8

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1S,3R)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

InChI Key

OMNJXTVZOXPPOW-OLZOCXBDSA-N

SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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